molecular formula C6H4BrN3S B572470 7-Bromothieno[3,2-d]pyrimidin-4-amine CAS No. 1318133-32-2

7-Bromothieno[3,2-d]pyrimidin-4-amine

Cat. No. B572470
CAS RN: 1318133-32-2
M. Wt: 230.083
InChI Key: HOIZVIAMXIFSDA-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H4BrN3S . It has a molecular weight of 230.09 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 7-Bromothieno[3,2-d]pyrimidin-4-amine is 1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H, (H2,8,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Bromothieno[3,2-d]pyrimidin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine derivatives, including those related to 7-Bromothieno[3,2-d]pyrimidin-4-amine, leverages hybrid catalysts to overcome challenges associated with their complex structures. These compounds serve as key precursors in medicinal and pharmaceutical industries, demonstrating broad synthetic applications and bioavailability. Innovations in organocatalysts, metal catalysts, and green solvents have facilitated the development of diverse derivatives through one-pot multicomponent reactions. Such advancements not only enhance synthetic efficiency but also contribute to the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Pharmacological Effects

Pyrimidine derivatives, including structures akin to 7-Bromothieno[3,2-d]pyrimidin-4-amine, exhibit a wide array of pharmacological effects, such as antioxidant, antibacterial, antiviral, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidines have been aimed at exploring their anti-inflammatory effects, which are attributed to their inhibitory action against various inflammatory mediators. Such studies not only underscore the therapeutic potential of pyrimidine derivatives but also offer insights into their structure-activity relationships, guiding the design of novel compounds with enhanced efficacy and reduced toxicity (Rashid et al., 2021).

Biological and Medicinal Applications

The review of pyrimidine derivatives as pharmacologically active compounds reveals their significance in medical practice, where they are utilized for their antiviral, psychotropic, antimicrobial, and antitumor properties. The structural diversity of pyrimidine cores offers a promising platform for the discovery and design of new drugs. Systematic analysis of these compounds from a pharmacological perspective serves as a foundation for future research aimed at finding highly effective and safe medicines (Chiriapkin, 2022).

Optical Sensors and Analytical Chemistry

Pyrimidine-appended optical sensors represent a significant advancement in analytical chemistry, where pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This versatility makes them suitable for developing optical sensors with applications spanning biological and medicinal fields. The comprehensive anthology of literature from 2005 to 2020 highlights various pyrimidine-based optical sensors and their recent developments, underscoring their importance in sensing applications (Jindal & Kaur, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Thienopyrimidine derivatives, including 7-Bromothieno[3,2-d]pyrimidin-4-amine, hold a unique place in medicinal chemistry due to their structural similarity to purines . They have various biological activities and are often used in drug development . Future research could focus on exploring the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIZVIAMXIFSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737148
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1318133-32-2
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-4-chlorothieno[3,2-d]pyrimidine (5 g, 20.17 mmol) obtained in Step 3 of Preparation Example 1 and 2.0M NH3 dissolved in isopropanol solution (50 mL) were added to a sealed reaction vessel and stirred at 100° C. for 12 hours. The reaction mixture was cooled to room temperature and filtered to obtain a solid. The solid was washed with water and dried with N2 gas to obtain the title compound (3.8 g, 83%) without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

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